molecular formula C14H15N5O B2463904 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide CAS No. 1396790-49-0

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide

Cat. No.: B2463904
CAS No.: 1396790-49-0
M. Wt: 269.308
InChI Key: GLVIIMJPXWSNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine moiety and a picolinamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide, also known as N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide, has been found to interact with several targets. These include the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 .

Mode of Action

The compound interacts with its targets, leading to a variety of changes. For instance, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and survival . Its inhibitory effects on various enzymes can disrupt their normal functions, leading to changes in cellular processes .

Biochemical Pathways

The compound’s actions affect several biochemical pathways. For example, by inhibiting phosphodiesterase type 5, it can increase the levels of cyclic guanosine monophosphate (cGMP) in cells, affecting pathways that are regulated by this second messenger . By modulating the insulin-like growth factor 1 receptor, it can impact the insulin signaling pathway .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given its multiple targets. These effects include modulation of pain perception, cell growth and survival, and various cellular processes due to its inhibitory effects on different enzymes . The compound also has antioxidative and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is stirred at room temperature for 2 hours, and the progress is monitored by thin-layer chromatography (TLC) using a 2:1 PhMe–EtOAc mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being targeted.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives containing a pyrimidine ring, such as 2-(pyrrolidin-1-yl)pyrimidines . These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine moiety, a pyrimidine ring, and a picolinamide group makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c20-13(12-5-1-2-6-15-12)18-11-9-16-14(17-10-11)19-7-3-4-8-19/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVIIMJPXWSNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.